molecular formula C12H11N3O2S B5715341 N-[(6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide

N-[(6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide

Cat. No.: B5715341
M. Wt: 261.30 g/mol
InChI Key: HGEPXNZMANZDQA-UHFFFAOYSA-N
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Description

N-[(6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide is a thiourea derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. Thiourea derivatives have a long history as functional ligands in coordination chemistry, coordinating to metals via both oxygen and sulfur atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide involves the reaction of 6-methylpyridin-2-amine with furan-2-carbonyl chloride in the presence of a base, followed by the addition of thiourea. The reaction typically occurs under reflux conditions with solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism of action of N-[(6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide involves its ability to coordinate with metal ions through its oxygen and sulfur atoms. This coordination can disrupt metal-dependent biological processes, leading to its antibacterial, antifungal, and anticancer activities . The compound’s molecular targets include enzymes and proteins that require metal ions for their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide is unique due to its specific combination of a furan ring and a 6-methylpyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit significant biological activities makes it a valuable compound in various research fields .

Properties

IUPAC Name

N-[(6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-8-4-2-6-10(13-8)14-12(18)15-11(16)9-5-3-7-17-9/h2-7H,1H3,(H2,13,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEPXNZMANZDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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